2,4-Bis(trifluoromethyl)cinnamic acid

Description

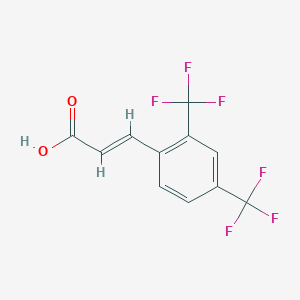

2,4-Bis(trifluoromethyl)cinnamic acid is a fluorinated derivative of cinnamic acid featuring two trifluoromethyl (-CF₃) groups at the 2- and 4-positions of the aromatic ring. This structural modification enhances its lipophilicity and electronic properties compared to non-fluorinated analogs. However, commercial availability is restricted, as evidenced by its discontinued status in supplier catalogs .

Properties

IUPAC Name |

(E)-3-[2,4-bis(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-9(18)19)8(5-7)11(15,16)17/h1-5H,(H,18,19)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAXXKKVJARVCF-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation-Based Synthesis

A prevalent method for synthesizing trifluoromethyl-substituted cinnamic acids, including 2,4-bis(trifluoromethyl)cinnamic acid, is via the aldol condensation of the corresponding trifluoromethyl-substituted benzaldehydes with acetaldehyde or other aldehydes under basic catalysis.

Reaction Scheme: The key step involves the condensation of 2,4-bis(trifluoromethyl)benzaldehyde with acetaldehyde in the presence of a base catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), triethylamine, or diisopropylethylamine.

Solvents: Common solvents include tetrahydrofuran (THF), methyl alcohol, or methyl tertiary butyl ether (MTBE).

Reaction Conditions: Typically, the reaction is conducted at room temperature (20-25°C) with stirring for 24-48 hours, monitored by HPLC to ensure complete consumption of the benzaldehyde.

Purification: After reaction completion, the mixture is subjected to vacuum distillation to remove excess acetaldehyde and solvents, followed by acidification with dilute hydrochloric acid to precipitate the cinnamic acid derivative. Extraction with dichloromethane and concentration under reduced pressure yields the product.

Yields and Purity: This method achieves high purity (>98%) and good yields (~75%), making it suitable for scale-up and industrial production due to its simplicity and mild conditions.

| Parameter | Typical Value |

|---|---|

| Base catalyst | DBU (0.02 mol per 0.1 mol aldehyde) |

| Solvent | Tetrahydrofuran (THF), 68 mL |

| Temperature | 20-25°C |

| Reaction time | 48 hours |

| Yield | ~75% |

| Product purity (HPLC) | >98% |

Knoevenagel Condensation Using Ionic Liquids

Another environmentally friendly and efficient approach involves the Knoevenagel condensation of substituted benzaldehydes with malonic acid or propanedioic acid derivatives in ionic liquids as solvents.

Catalysts and Solvents: Ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) serve as both solvent and catalyst medium, offering a green alternative to traditional organic solvents like pyridine.

Advantages: The ionic liquid medium allows for high yields (89-95%) of cinnamic acid derivatives with both electron-donating and electron-withdrawing substituents. The ionic liquids can be recycled and reused multiple times without significant loss of efficiency.

Reaction Scope: This method is applicable for aromatic aldehydes bearing ortho-substituents, which is relevant for 2,4-bis(trifluoromethyl) substitution patterns.

Reaction Conditions: Typically carried out at mild temperatures with stirring, the reaction avoids the use of corrosive acids for product isolation.

| Parameter | Typical Value |

|---|---|

| Solvent | [bmim]PF6 ionic liquid |

| Catalyst | Pyridine (catalytic amount) |

| Temperature | Mild (not specified, typically room temp to 80°C) |

| Yield | 89-95% |

| Reusability of solvent | At least 5 cycles without yield loss |

This method is well-suited for synthesizing this compound analogs with high efficiency and environmental compatibility.

Perkin Reaction and Related Acidification Processes

The classical Perkin reaction remains a foundational method for cinnamic acid derivatives synthesis, involving the condensation of aromatic aldehydes with acetic anhydride or malonic acid derivatives in the presence of a base.

Process Details: The reaction often proceeds via the formation of an alkali cinnamate intermediate, which is subsequently acidified to yield the cinnamic acid.

Acidification: Acidification is carried out by adding mineral acids (e.g., sulfuric acid) to the alkaline cinnamate solution, maintaining pH below 4 to precipitate the acid product efficiently.

Reaction Conditions: Acidification temperatures range from 10 to 80°C, under atmospheric or slightly modified pressures.

Yields and Purity: Yields are typically high (~98.5%) with product purity above 99.9%, suitable for industrial scale production.

Application to Trifluoromethyl Derivatives: While this method is classical, it can be adapted for trifluoromethyl-substituted benzaldehydes, including 2,4-bis(trifluoromethyl) derivatives, by following similar reaction and purification protocols.

| Parameter | Typical Value |

|---|---|

| Starting material | 2,4-bis(trifluoromethyl)benzaldehyde or methyl ester derivatives |

| Base | Sodium hydroxide |

| Acid for acidification | Sulfuric acid (25 wt.%) |

| Temperature | 10-80°C |

| Yield | ~98.5% |

| Purity | >99.9% |

This method is robust and widely used for cinnamic acid derivatives synthesis, though it may involve longer reaction sequences compared to direct aldol condensations.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Solvent(s) | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Aldol Condensation | 2,4-bis(trifluoromethyl)benzaldehyde, acetaldehyde, DBU | THF, MeOH, MTBE | 20-25°C, 24-48 h | ~75 | >98 | Short route, mild conditions | Moderate yield |

| Knoevenagel in Ionic Liquids | Aromatic aldehydes, malonic acid, pyridine | [bmim]PF6 ionic liquid | Mild temperature | 89-95 | High | Green solvent, recyclable solvent | Requires ionic liquid handling |

| Perkin Reaction + Acidification | Aromatic aldehydes, acetic anhydride, NaOH, H2SO4 | Water, organic solvents | 10-80°C, controlled pH | ~98.5 | >99.9 | High yield, industrially proven | Longer sequence, use of corrosive acids |

Research Findings and Notes

The aldol condensation method with DBU catalyst provides a straightforward synthetic route with high product purity, suitable for large-scale industrial applications due to its mild conditions and avoidance of expensive reducing agents.

The use of ionic liquids in Knoevenagel condensation offers an environmentally benign alternative, with the added benefit of solvent recyclability and high yields, important for sustainable chemical manufacturing.

The classical Perkin reaction remains a reliable method for preparing cinnamic acid derivatives with excellent yields and purity, though it may involve more steps and harsher conditions compared to newer methodologies.

No direct preparation method exclusively for this compound was found in the literature; however, the described methods for trifluoromethyl-substituted benzaldehydes are adaptable to this compound by selecting the appropriately substituted benzaldehyde precursor.

Chemical Reactions Analysis

2,4-Bis(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more hydrogen atoms in the compound.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : 2,4-Bis(trifluoromethyl)cinnamic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique properties make it particularly useful for developing pharmaceuticals and agrochemicals .

-

Reactivity Studies : The compound undergoes various chemical reactions including oxidation, reduction, substitution, and coupling reactions. For instance:

- Oxidation : Can be oxidized to form carboxylic acids or ketones using strong oxidizing agents.

- Reduction : Reduction can yield alcohols using agents like lithium aluminum hydride (LiAlH₄).

- Substitution : The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Biology

-

Antimicrobial Activity : Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MICs) for derivatives range from 0.15 to 5.57 µM .

Compound Target Bacteria MIC (µM) 1j S. aureus 0.15 1o E. faecalis 2.34 2p M. marinum 0.29 - Cytotoxicity and Therapeutic Potential : The compound has been evaluated for its cytotoxic effects on human monocytic leukemia cell lines, revealing low cytotoxicity except for specific derivatives that exhibit dual antibacterial and cytotoxic properties .

Materials Science

- Specialty Chemicals Production : In industrial applications, this compound is utilized in producing specialty chemicals and materials such as polymers and coatings due to its stability and reactivity .

Case Studies

- Antimicrobial Potentiation : A study demonstrated that certain analogs of cinnamic acid could significantly enhance the efficacy of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). This potentiation could lower MICs dramatically, suggesting a promising avenue for treating antibiotic-resistant infections .

- Cytotoxicity Assessment : In a cytotoxicity screening involving various derivatives of cinnamic acid, most compounds exhibited low cytotoxic effects. However, one derivative showed promising dual antibacterial and cytotoxic properties, indicating potential therapeutic applications in cancer treatment alongside antimicrobial activity .

- Enzyme Interaction Studies : Research indicates that the trifluoromethyl groups enhance interactions with enzymes involved in oxidative stress pathways, potentially inhibiting their activity and affecting cellular metabolism . This suggests a role for the compound in modulating biochemical pathways relevant to disease processes.

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)cinnamic acid involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular pathways and biological responses . For example, it may interact with enzymes involved in metabolic processes, altering their activity and affecting cellular function.

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and physicochemical properties of cinnamic acid derivatives are heavily influenced by the position and number of substituents. Key analogs include:

- Mono-trifluoromethyl derivatives: 2-(Trifluoromethyl)cinnamic acid: A single -CF₃ group at the 2-position. 3-(Trifluoromethyl)cinnamic acid: -CF₃ at the 3-position. 4-(Trifluoromethyl)cinnamic acid: -CF₃ at the 4-position.

- Bis-trifluoromethyl derivatives :

The -CF₃ group increases lipophilicity (logP) and stabilizes negative charges, affecting interactions with biological targets. For example, 4-(trifluoromethyl)cinnamic acid demonstrates better logP predictability compared to 2- or 3-substituted analogs, where computational models fail to align with experimental data .

Growth Inhibition and Antimicrobial Activity

- 4-(Trifluoromethyl)cinnamic acid exhibits potent growth inhibition against Staphylococcus aureus and Enterococcus faecalis (MIC: 0.15–5.57 µM) due to its ability to bind mycobacterial enzymes like InhA .

- 2-(Trifluoromethyl)cinnamic acid shows reduced growth-inhibitory activity compared to unsubstituted cinnamic acid .

- 3-(Trifluoromethyl)cinnamic acid derivatives display moderate antimicrobial activity but are less effective than 4-substituted analogs .

Gastric Effects

In gastric emptying assays:

- 3-(Trifluoromethyl)cinnamic acid achieves the highest activity (73.8% ± 6.3%), outperforming 2- and 4-substituted analogs (61.1% ± 14.2% and 70.9% ± 7.8%, respectively) .

- 4-(Trifluoromethyl)cinnamic acid also inhibits H⁺/K⁺-ATPase (proton pump), reducing gastric acid secretion .

Antioxidant Activity

Trifluoromethyl derivatives generally show lower radical scavenging activity compared to hydroxylated analogs (e.g., 3,4-dihydroxycinnamic acid, IC₅₀: 24.5 µg/mL) .

Physicochemical Properties

Biological Activity

2,4-Bis(trifluoromethyl)cinnamic acid (C₁₁H₆F₆O₂) is a derivative of cinnamic acid characterized by the presence of two trifluoromethyl groups at the 2 and 4 positions on the aromatic ring. This modification significantly enhances its lipophilicity and biological activity. The compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

The precise mechanism of action for this compound remains largely unexplored; however, several studies suggest that it interacts with various biological targets:

- Biochemical Pathways : Cinnamic acid derivatives are known to participate in the synthesis of secondary metabolites such as flavonoids and tannins, which play roles in plant defense mechanisms and human health.

- Enzyme Interaction : The trifluoromethyl groups enhance the compound's ability to interact with enzymes involved in oxidative stress pathways, potentially inhibiting their activity. This interaction may influence cellular redox states and metabolic processes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties :

- In vitro Studies : Research indicates that this compound shows bactericidal activity against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM for certain derivatives . The compound has also demonstrated effectiveness against Mycobacterium smegmatis and M. marinum, suggesting a broad spectrum of antibacterial activity .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| 1j | S. aureus | 0.15 |

| 1o | E. faecalis | 2.34 |

| 2p | M. marinum | 0.29 |

Anticancer Activity

The anticancer potential of this compound has also been investigated:

- Cell Proliferation Inhibition : Studies have shown that certain derivatives can significantly inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity . For instance, some derivatives exhibited IC50 values as low as 1.35 µM against HeLa cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 44e | MCF-7 | 1.79 |

| 44o | HeLa | 1.35 |

Case Studies

Several case studies highlight the biological efficacy of cinnamic acid derivatives, including this compound:

- Antimicrobial Potentiation : A study focusing on the potentiation of β-lactam antibiotics against MRSA showed that certain analogs of cinnamic acid could lower MICs significantly, enhancing antibiotic effectiveness . The ability to restore susceptibility to previously ineffective antibiotics presents a promising avenue for treating resistant bacterial infections.

- Cytotoxicity Assessment : A cytotoxicity screening using human monocytic leukemia cell lines revealed that most tested compounds exhibited low cytotoxic effects except for one derivative, which showed promising dual antibacterial and cytotoxic properties .

Q & A

Q. What are the standard synthetic protocols for 2,4-bis(trifluoromethyl)cinnamic acid, and how are reaction conditions optimized?

The synthesis typically involves a Knoevenagel condensation between 2,4-bis(trifluoromethyl)benzaldehyde and malonic acid under basic conditions. Sodium ethoxide or potassium carbonate in ethanol/methanol is commonly used. Reaction optimization includes adjusting solvent polarity, base strength, and temperature to enhance yield (e.g., 70–85% yields reported for analogous cinnamic acid derivatives) . For catalytic efficiency, trifluoromethylphenylboronic acids have been employed in related amidation reactions, suggesting potential for modifying reaction kinetics .

Q. What spectroscopic methods are most effective for structural characterization of this compound?

- NMR (¹H/¹⁹F): Trifluoromethyl groups produce distinct ¹⁹F signals (δ -60 to -70 ppm), while aromatic protons show splitting patterns dependent on substituent positions. Challenges in resolving overlapping signals may require advanced techniques like COSY or NOESY .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (expected m/z ~314.05 for C₁₁H₆F₆O₂).

- FT-IR: Strong carbonyl stretches (~1680 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) are diagnostic .

Q. How does the solubility of this compound influence its applications in organic synthesis?

The compound exhibits low solubility in water but moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Solubility can be enhanced using co-solvents like ethanol or acetone. Studies on analogous boronic acids show solubility trends correlate with substituent electronegativity, guiding solvent selection for reactions .

Advanced Research Questions

Q. What mechanistic role do the trifluoromethyl groups play in catalytic or biological applications?

The electron-withdrawing trifluoromethyl groups increase electrophilicity of the aromatic ring, enhancing reactivity in cross-coupling or cycloaddition reactions. In biological contexts, these groups improve metabolic stability and membrane permeability, as seen in cinnamic acid derivatives with anticancer activity . Computational studies (e.g., DFT) can model charge distribution and predict reaction sites .

Q. How can contradictions in physicochemical data (e.g., melting points, solubility) be resolved?

Discrepancies often arise from impurities or polymorphic forms. Techniques include:

- DSC/TGA: Verify melting points and thermal stability.

- X-ray Crystallography: Resolve crystal structure ambiguities (data for 3,5-bis(trifluoromethyl)benzoic acid shows mp 140–144°C, suggesting similar trends for positional isomers) .

- HPLC-PDA: Assess purity and identify byproducts .

Q. What strategies are employed to evaluate the compound’s potential as a therapeutic agent?

- In vitro assays: Test antimicrobial activity via MIC assays or anticancer efficacy using cell viability assays (e.g., MTT).

- Molecular Docking: Simulate interactions with targets like fatty acid amide hydrolase (FAAH), where boronic acid analogs show inhibitory effects .

- ADMET profiling: Predict pharmacokinetics using computational tools (e.g., SwissADME) .

Q. How is this compound utilized in materials science or supramolecular chemistry?

Its strong electron-deficient aromatic system makes it a candidate for:

- Coordination polymers: As a ligand for metal-organic frameworks (MOFs).

- Non-linear optics (NLO): Trifluoromethyl groups enhance hyperpolarizability, studied via Z-scan techniques .

Methodological Considerations

Q. Table 1: Key Reaction Conditions for Synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.